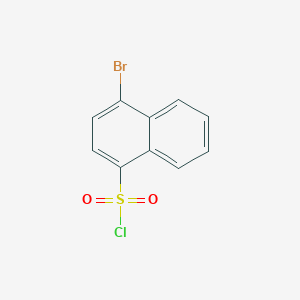

4-bromonaphthalene-1-sulfonyl Chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonyl chlorides is generally achieved by reacting sulfonate salts with appropriate halogenating agents. In the context of the provided papers, a method for the synthesis of sulfonyl chlorides from sulfonate salts is described, which yields the acid halides under mild conditions and is compatible with various functional groups . Although the specific synthesis of 4-bromonaphthalene-1-sulfonyl chloride is not detailed, the general methodology could be applied to synthesize this compound from 4-bromonaphthalene-1-sulfonate salt using a similar approach.

Molecular Structure Analysis

The molecular structure of 4-bromonaphthalene-1-sulfonyl chloride would consist of a naphthalene ring system with a bromine atom and a sulfonyl chloride group attached to it. The presence of these functional groups would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive intermediates that can participate in various chemical reactions. They can be used to introduce sulfonate groups into other molecules, which can alter the physical and chemical properties of these molecules. For example, the sulfochlorination of phthalocyanine compounds followed by hydrolysis leads to the formation of sulfonated derivatives, as mentioned in the synthesis of tetrakis(2-sulfo-4-bromophenoxy)phthalocyanine . This suggests that 4-bromonaphthalene-1-sulfonyl chloride could similarly react with other compounds to introduce sulfonate groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromonaphthalene-1-sulfonyl chloride would be influenced by its bromine and sulfonyl chloride groups. These groups are likely to increase the compound's density and molecular weight compared to naphthalene itself. The sulfonyl chloride group is also typically associated with high reactivity due to the presence of a good leaving group (chloride), which can facilitate nucleophilic substitution reactions. The spectral properties of related compounds, such as tetrakis(4-bromophenoxy)phthalocyanine and its derivatives, show that the introduction of sulfo groups leads to shifts in the absorption spectra, indicating changes in electronic structure . These insights suggest that 4-bromonaphthalene-1-sulfonyl chloride would have distinct spectral properties that could be studied using spectroscopic techniques.

Aplicaciones Científicas De Investigación

Synthesis of Bromonaphthalene Derivatives

4-Bromonaphthalene-1-sulfonyl Chloride is instrumental in the synthesis of various bromonaphthalene derivatives. Çakmak, Demirtaş, and Balaydın (2002) detail methods for the efficient synthesis of 1,4-dibromonaphthalene, 1,5-dibromonaphthalene, and 1,3,5-tribromonaphthalene using 1-bromonaphthalene with minimal solvent at low temperatures. These derivatives have significant potential in further chemical research and applications (Çakmak et al., 2002).

Sulfonation Reactions

The compound plays a role in sulfonation reactions. Cerfontain, Zou, Bakker, and Van De Griendt (1994) examined the sulfonation of various halogenobenzenes and halogenonaphthalenes, demonstrating the reactivity and utility of such compounds in the synthesis of sulfo derivatives. This research contributes to a deeper understanding of the chemical behavior of halogenated aromatic compounds in the presence of sulfur trioxide (Cerfontain et al., 1994).

Development of Clickable Reagents

1-Bromoethene-1-sulfonyl fluoride, a related compound, shows the potential of bromonaphthalene sulfonyl derivatives in the development of clickable reagents. Leng and Qin (2018) developed this reagent with multiple electrophilic sites, showcasing its use in regioselective synthesis. Such reagents are valuable in organic synthesis and pharmaceutical research (Leng & Qin, 2018).

Analytical Applications

In the field of analytical chemistry, derivatives of bromonaphthalene sulfonyl chloride are used as chromophoric reagents for detecting amino acids. Malencik, Zhao, and Anderson (1990) described using 4'-Dimethylaminoazobenzene-4-sulfonyl chloride for analyzing modified amino acids, highlighting the compound's role in sensitive detection methods (Malencik et al., 1990).

Safety And Hazards

Propiedades

IUPAC Name |

4-bromonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBFYZPSEJKTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373725 | |

| Record name | 4-bromonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromonaphthalene-1-sulfonyl Chloride | |

CAS RN |

63279-36-7 | |

| Record name | 4-bromonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)